![molecular formula C48H82O4 B7802647 Stearyl glycyrrhetinate CAS No. 34348-57-7](/img/structure/B7802647.png)
Stearyl glycyrrhetinate
Overview
Description
Stearyl glycyrrhetinate is a useful research compound. Its molecular formula is C48H82O4 and its molecular weight is 723.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Calorimetric Evaluation in Drug Delivery
Stearyl glycyrrhetinate (SG) has been evaluated for its interactions with biomembranes, particularly in the development of solid lipid nanoparticles (SLNs) as drug delivery systems. The calorimetric studies suggest potential applications of SG in enhancing drug delivery, especially given its interactions with biomembrane models which could be beneficial for targeted drug therapies (Santonocito et al., 2021).
Targeting Drug Delivery to Hepatocytes
Research indicates that SG can be modified to target drug delivery specifically to hepatocytes. Liposomes surface-modified with glycyrrhetinic acid derivatives, including SG, have shown promise in delivering drugs to liver cells, offering potential advancements in treatments for liver diseases (Mao et al., 2007).
Enhancing Skin Penetration in Cosmetics
SG's role in cosmetic formulations, particularly in oil-in-water emulsions, has been studied. The research suggests that the choice of emulsifier and oil phase can significantly influence the skin penetration of SG, which is crucial for the effectiveness of topical cosmetic and therapeutic applications (Sakata et al., 2014).
Application in Liver-Targeting Therapies
SG-modified liposomes have been developed for enhanced liver targeting. Such liposomes show improved bioavailability and selective drug accumulation in the liver, suggesting their potential in improving therapeutic methods for hepatic diseases (Zhou et al., 2019).
Antibacterial Effects Against Staphylococcus aureus
SG has been identified to exhibit antibacterial activities, particularly against Staphylococcus aureus strains, including methicillin-resistant strains. This finding opens avenues for its use in addressing antibiotic resistance issues (Oyama et al., 2016).
Modulation of Topical Drug Delivery
Formulation strategies using SG have shown potential in modulating the topical delivery of anti-inflammatory compounds. Such strategies could optimize the therapeutic efficacy of topical treatments (Puglia et al., 2013).
properties
IUPAC Name |
octadecyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O4/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-52-42(51)45(5)30-29-44(4)31-32-47(7)36(37(44)35-45)34-38(49)41-46(6)27-26-40(50)43(2,3)39(46)25-28-48(41,47)8/h34,37,39-41,50H,9-33,35H2,1-8H3/t37-,39-,40-,41+,44+,45-,46-,47+,48+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFXKPDILJURQ-JKPOUOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313777 | |
Record name | Stearyl glycyrrhetinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stearyl glycyrrhetinate | |
CAS RN |
13832-70-7 | |
Record name | Stearyl glycyrrhetinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13832-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecyl 3-hydroxy-11-oxoolean-12-en-29-oate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013832707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stearyl glycyrrhetinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801313777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, octadecyl ester, (3β,20β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARYL GLYCYRRHETINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YYE6VJS0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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